tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
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Overview
Description
tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate is an organic compound with a complex structure that includes a cyclopentene ring, a pentyl side chain, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as n-butyllithium, and various protecting groups to ensure the selectivity of the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate
- tert-Butyl acetate
- Other cyclopentene derivatives with different substituents .
Uniqueness
tert-Butyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
143479-01-0 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate |
InChI |
InChI=1S/C16H26O3/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h5-11H2,1-4H3 |
InChI Key |
AGAPHDWVLYWQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCC1=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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